molecular formula C27H30N4O3 B611826 N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide CAS No. 1206731-57-8

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Número de catálogo B611826
Número CAS: 1206731-57-8
Peso molecular: 458.562
Clave InChI: KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of N-hydroxy peptides, which includes compounds like “N’-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide”, can be achieved through a versatile method that prepares N-hydroxy peptide on solid support . This method evaluates the impact of backbone N-hydroxylation on secondary structure stability .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

WT-161, a histone deacetylase 6 (HDAC6) inhibitor, has shown remarkable anti-tumor activity in breast cancer cell lines . It triggers apoptotic cell death in various cells, associated with decreased expression of EGFR, HER2, and ERα and downstream signaling . This suggests that WT-161 could be a potential therapeutic agent for breast cancer treatment .

Multiple Myeloma Treatment

In preclinical models, WT-161 has shown significant anti-tumor activity in multiple myeloma (MM) . This indicates that WT-161 could be a potential therapeutic agent for MM treatment .

Osteosarcoma Treatment

The combined therapy of OTX015 (a Bromodomain Inhibitor) and WT-161 has been found to synergistically inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces apoptosis and results in the G1/S arrest of osteosarcoma cells . This suggests that the combination of OTX015 and WT-161 could be a promising therapeutic strategy for osteosarcoma .

4. Inhibition of Self-Renewal Ability of Osteosarcoma Stem Cells OTX015 and WT-161 have been found to inhibit the self-renewal ability of osteosarcoma stem cells (OSCs) in a synergistic manner . This indicates that the combination of OTX015 and WT-161 could be used to target OSCs .

Downregulation of β-catenin

The synergistic downregulation of β-catenin by OTX015-mediated suppression of FZD2 and WT-161-mediated upregulation of PTEN may be responsible for the synergistic effect of OTX015 and WT-161 . This suggests that the combination of OTX015 and WT-161 could be used to target the β-catenin pathway .

In Vivo Tumor Growth Inhibition

In a murine xenograft model, WT-161 has been found to significantly inhibit in vivo MCF7 cell growth, associated with downregulation of ERα . This suggests that WT-161 could be a potential therapeutic agent for in vivo tumor growth inhibition .

Propiedades

IUPAC Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 3
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.